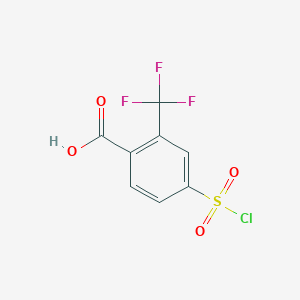
7-FLUORO-4-AZAINDOLE
Overview
Description
7-FLUORO-4-AZAINDOLE is a heterocyclic compound that features a pyridine ring fused with a pyrrole ring and a fluorine atom at the 7th position.
Mechanism of Action
Target of Action
It is known that pyrrolopyrazine derivatives, which include 7-fluoro-1h-pyrrolo[3,2-b]pyridine, have shown potent activities against fibroblast growth factor receptors (fgfr1, 2, and 3) .
Mode of Action
Compounds with similar structures have been shown to inhibit the activity of fgfrs . This inhibition could potentially occur through the compound binding to the receptor, preventing the receptor from undergoing dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, which are necessary steps for the activation of downstream signaling .
Biochemical Pathways
Fgfrs are involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . Therefore, it can be inferred that 7-Fluoro-1H-pyrrolo[3,2-B]pyridine, through its potential inhibitory action on FGFRs, could affect these pathways.
Result of Action
It is known that the inhibition of fgfrs can lead to the prevention of cell proliferation and migration, which could potentially have anti-cancer effects .
Action Environment
It is generally known that factors such as temperature, ph, and the presence of other substances can affect the stability and efficacy of chemical compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-FLUORO-4-AZAINDOLE typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminopyridine with ethyl 2-fluoroacetoacetate, followed by cyclization and dehydrogenation steps .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions: 7-FLUORO-4-AZAINDOLE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, especially at the fluorine-substituted position.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed:
Oxidation: Formation of pyridine carboxylic acids.
Reduction: Formation of partially hydrogenated derivatives.
Substitution: Formation of various substituted pyrrolo[3,2-B]pyridines.
Scientific Research Applications
7-FLUORO-4-AZAINDOLE has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Industry: Utilized in the development of novel materials with specific electronic properties.
Comparison with Similar Compounds
- 1H-pyrrolo[2,3-B]pyridine
- 1H-pyrrolo[3,2-C]pyridine
- 5-Fluoro-1H-pyrrolo[3,2-B]pyridine
Comparison: 7-FLUORO-4-AZAINDOLE is unique due to the presence of the fluorine atom at the 7th position, which can significantly influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit enhanced binding affinity to specific molecular targets, making it a valuable scaffold in drug discovery .
Properties
IUPAC Name |
7-fluoro-1H-pyrrolo[3,2-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FN2/c8-5-1-3-9-6-2-4-10-7(5)6/h1-4,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLBBXUMHNZATJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C(C=CN=C21)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-(4-fluorophenyl)-4-[(methylamino)methyl]piperidine-1-carboxamide hydrochloride](/img/structure/B1457344.png)


![2,2,2-Trifluoro-1-[2-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride](/img/structure/B1457349.png)
![3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-imine hydrobromide](/img/structure/B1457352.png)
![(7S)-7-methyl-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1457354.png)




